molecular formula C13H19N3O2 B2559926 (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide CAS No. 1706508-34-0

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

Cat. No. B2559926
CAS RN: 1706508-34-0
M. Wt: 249.314
InChI Key: FMRBRNBDBRVHQL-NSCUHMNNSA-N
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Description

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound is synthesized through a multi-step process and has been found to exhibit promising biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide belongs to the enaminone class of compounds, which are versatile intermediates in organic synthesis. Enaminones have been extensively studied for their ability to undergo various chemical reactions, leading to the synthesis of complex molecular structures. For instance, enaminones have been synthesized and characterized through reactions with amines, revealing insights into their structure and tautomeric forms via NMR spectroscopy and X-ray crystallography. These compounds exhibit strong intramolecular hydrogen bonding and are stabilized by weak C–H···O interactions, forming discrete dimers or infinite chains depending on their specific structure (Brbot-Šaranović et al., 2000).

Heterocyclic Synthesis and Antimicrobial Evaluation

The ability of enaminones to act as key intermediates in the synthesis of heterocyclic compounds has been demonstrated. These reactions have led to the creation of novel pyrazole, isoxazole, and pyrimidine derivatives incorporating various moieties, such as benzothiazole. These synthesized compounds were further evaluated for their antimicrobial properties, showcasing the potential of enaminones in the development of new antimicrobial agents (Bondock et al., 2009).

Applications in Medicinal Chemistry

Enaminones serve as critical building blocks for the synthesis of fluorinated pyrazole-4-carboxylic acids and other fluorinated compounds, highlighting their importance in medicinal chemistry. Such compounds are synthesized on a multigram scale, indicating their potential for large-scale applications in drug development and other areas of health sciences (Iminov et al., 2015).

Synthesis of Functionalized Pyrazoles

The synthesis strategies for 3-amino-4-fluoropyrazoles exemplify the role of enaminones in producing functionalized pyrazoles, which are valuable scaffolds in medicinal chemistry. These strategies involve the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, showcasing the versatility of enaminones in synthesizing building blocks with potential pharmaceutical applications (Surmont et al., 2011).

properties

IUPAC Name

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-3-13(17)15-12-8-14-16(10-12)9-11-4-6-18-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,15,17)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRBRNBDBRVHQL-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

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